N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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Overview
Description
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a complex organic compound with a unique structure that includes a thiomorpholine ring and a hydroxyphenyl group
Preparation Methods
The synthesis of N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of 3-hydroxybenzaldehyde with thiomorpholine-4-acetic acid hydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism by which N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can be compared with other similar compounds, such as:
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide: This compound has a similar structure but includes an indole and quinoxaline ring, which may confer different biological activities.
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide: This compound features a quinoline ring and a methoxy group, which can affect its chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-3-1-2-11(8-12)9-14-15-13(18)10-16-4-6-19-7-5-16/h1-3,8-9,17H,4-7,10H2,(H,15,18)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNQCLPGSLARM-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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